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Introduction: The Privileged Status of the Pyrazole
Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a

multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to

their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus, a five-

membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself

as one such cornerstone.[1][2] Its metabolic stability and versatile chemical nature permit the

synthesis of a vast library of derivatives, leading to a broad spectrum of pharmacological

activities.[1]

The significance of the pyrazole motif is underscored by its presence in numerous FDA-

approved drugs, ranging from the anti-inflammatory agent Celecoxib to the kinase inhibitors

used in oncology like Ruxolitinib.[3][4] This guide provides a comparative analysis of the

biological activities of pyrazole-based compounds across key therapeutic areas, supported by

experimental data, detailed methodologies, and mechanistic insights for researchers and drug

development professionals.

Part 1: Anticancer Activity - Targeting the Engines of
Malignancy
Pyrazole derivatives have emerged as formidable anticancer agents, primarily by targeting the

protein kinases that regulate cell cycle progression and signaling pathways critical for tumor
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growth and survival.[5][6]

Mechanism of Action: Kinase Inhibition
A predominant mechanism for the anticancer effects of pyrazole compounds is the inhibition of

cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[3][4][7]

By competing with ATP for the binding site on these enzymes, pyrazole derivatives can halt the

cell cycle, prevent proliferation, and induce apoptosis in cancer cells.
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Caption: Competitive inhibition of a protein kinase by a pyrazole-based compound.

Comparative Analysis of Anticancer Potency
The cytotoxic effects of novel pyrazole derivatives are frequently evaluated against a panel of

human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

comparing potency.
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Compoun
d ID

Target/Cl
ass

Cell Line
(Cancer
Type)

IC50 (µM)

Referenc
e
Compoun
d

IC50 (µM) Citation

Compound

22

EGFR

Inhibitor

A549

(Lung)
2.82 - 6.28 Etoposide - [3]

Compound

23

EGFR

Inhibitor

MCF7

(Breast)
2.82 - 6.28 Etoposide - [3]

Compound

36

CDK2

Inhibitor

- (Enzyme

Assay)
0.199 - - [3]

Compound

37

Isolongifola

none

Hybrid

MCF7

(Breast)
5.21 - - [3]

P25 Pyrazolone
A431

(Skin)
3.7 Cisplatin ~4.6 [8]

P25 Pyrazolone
SCC-12

(Skin)
12.2 Cisplatin ~4.8 [8]

4d

Topoisome

rase II

Inhibitor

S. aureus 4 - - [9]

4d

Topoisome

rase II

Inhibitor

E. coli 4 - - [9]

Note: IC50 values can vary based on experimental conditions. This table is for comparative

purposes.

Featured Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method for assessing cell viability.[10][11] It relies on the ability of mitochondrial
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NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to

purple formazan crystals.[10]

MTT Assay Workflow

1. Cell Seeding
Seed cancer cells in a 96-well plate.

Allow to adhere overnight.

2. Compound Treatment
Add serial dilutions of pyrazole compounds

and controls (vehicle, positive).

3. Incubation
Incubate for a defined period (e.g., 24-72h)

at 37°C, 5% CO2.

4. MTT Addition
Add MTT solution (e.g., 0.5 mg/mL final conc.)

to each well.

5. Formazan Formation
Incubate for 2-4 hours. Viable cells

metabolize yellow MTT to purple formazan.

6. Solubilization
Add a solubilizing agent (e.g., DMSO, isopropanol)

to dissolve the formazan crystals.

7. Absorbance Reading
Read absorbance on a plate reader

(typically ~570 nm).

8. Data Analysis
Calculate % viability vs. control and

determine IC50 values.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6225469/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

Cell Plating: Seed cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of

5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to

allow for cell attachment.[12]

Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable

solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final

concentrations.

Treatment: Carefully remove the medium from the wells and add 100 µL of medium

containing the various concentrations of the pyrazole compounds. Include wells for a vehicle

control (medium with DMSO) and a positive control (a known cytotoxic drug).

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental

goals.

MTT Reagent Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each

well.[12]

Formazan Crystal Formation: Incubate the plate for another 2-4 hours. During this time,

viable cells will convert the MTT into visible purple precipitates.

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution

(e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on an orbital

shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][12]

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600

nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract

background noise.[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the compound concentration and use non-linear regression to
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determine the IC50 value.

Part 2: Anti-inflammatory Activity - Quelling the Fire
of Inflammation
The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the

potential of pyrazole-based compounds as potent anti-inflammatory agents.[13] Research

continues to explore novel derivatives with improved efficacy and safety profiles.

Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazoles is the selective

inhibition of COX-2. This enzyme is responsible for converting arachidonic acid into

prostaglandins, which are key mediators of inflammation and pain.[13] By inhibiting COX-2

while sparing the constitutively expressed COX-1 (which has a role in protecting the gastric

mucosa), these compounds can reduce inflammation with a lower risk of gastrointestinal side

effects compared to non-selective NSAIDs.

Comparative Analysis of COX-2 Inhibition
The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is determined through

in vitro enzyme assays. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a

more favorable safety profile.

Compound ID
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (SI)

Citation

Celecoxib 15.2 0.052 292 [13]

PYZ20 >100 0.33 >303 [13]

PYZ31 - 0.01987 - [13]

Compound 5f 14.34 1.50 9.56 [14]

Compound 6f 9.56 1.15 8.31 [14]
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Note: Data from different studies are presented for comparison. Absolute values may differ

based on assay conditions.

Part 3: Antimicrobial Activity - Combating
Pathogenic Threats
The pyrazole scaffold is a fertile ground for the discovery of novel antibacterial and antifungal

agents, offering new avenues to combat the growing challenge of antimicrobial resistance.[14]

Mechanism of Action
The antimicrobial mechanisms of pyrazole compounds are diverse. Some derivatives have

been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase II, which

are crucial for DNA replication and repair.[9] This disruption of fundamental cellular processes

leads to bacterial cell death.

Comparative Analysis of Antimicrobial Potency
The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of a compound that prevents the visible growth of a

microorganism.[14]
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Compound
ID

S. aureus
MIC (µg/mL)

E. coli MIC
(µg/mL)

C. albicans
MIC (µg/mL)

A. niger
MIC (µg/mL)

Citation

Compound

21c
0.25 - - - [3]

Compound

23h
0.25 - - - [3]

Compound

21a
62.5 125 7.8 2.9 [10]

Compound 3 - 0.25 - - [15]

Compound 2 - - - 1 [15]

Ciprofloxacin - - - - -

Chloramphen

icol
250 125 - - [10]

Clotrimazole - - >7.8 >7.8 [10]

Note: Lower MIC values indicate higher potency. '-' indicates data not available.

Featured Experimental Protocol: Broth Microdilution for
MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the

MIC of an antimicrobial agent against bacteria and fungi.[16][17]

Step-by-Step Methodology:

Prepare Compound Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile broth

(e.g., Mueller-Hinton Broth for bacteria) to all wells.[18]

Serial Dilution: Add 100 µL of the pyrazole compound stock solution (at 2x the highest

desired concentration) to the first column of wells. Perform a two-fold serial dilution by

transferring 100 µL from the first column to the second, mixing, and repeating across the
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plate. Discard the final 100 µL from the last dilution column.[18] This creates a gradient of

compound concentrations.

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S.

aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in

broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[16]

Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the compound plate.

This brings the final volume to 200 µL and dilutes the compound concentrations to their final

test values.

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility

control well (broth only).

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[17]

MIC Determination: After incubation, visually inspect the plate for turbidity (cloudiness),

which indicates microbial growth. The MIC is the lowest concentration of the compound at

which there is no visible growth.[16]

Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its

derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent

anticancer and anti-inflammatory agents to promising antimicrobial compounds, the versatility

of the pyrazole core continues to be a rich source of novel drug candidates. Structure-activity

relationship (SAR) studies consistently show that substitutions at various positions on the

pyrazole ring can dramatically influence potency and selectivity.[3] Future research will likely

focus on synthesizing novel pyrazole hybrids, exploring new biological targets, and optimizing

pharmacokinetic properties to develop next-generation therapeutics with enhanced efficacy and

safety.

References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).

MDPI. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://en.wikipedia.org/wiki/Broth_microdilution
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1919156
https://pubmed.ncbi.nlm.nih.gov/39723690/
https://www.mdpi.com/1420-3049/28/15/5859
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023).

PubMed. Retrieved from [Link]

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the

Treatment of Cancer. (2022). PubMed. Retrieved from [Link]

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020):

Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from

[Link]

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing

imidazothiadiazole moiety. (n.d.). PubMed. Retrieved from [Link]

Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as

Targeted Anticancer Therapies. (2023). Semantic Scholar. Retrieved from [Link]

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).

ResearchGate. Retrieved from [Link]

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.

Retrieved from [Link]

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

(2023). ACS Omega. Retrieved from [Link]

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing

Thiazole Scaffolds. (n.d.). MDPI. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37449909/
https://pubmed.ncbi.nlm.nih.gov/34719669/
https://pubmed.ncbi.nlm.nih.gov/35011562/
https://www.roche-applied-science.com/shared/docs/mtt-assay-protocol.pdf
http://www.hancocklab.com/protocols/mic-determination-by-microtitre-broth-dilution-method-2/
https://microbeonline.com/broth-dilution-method-mic-determination/
https://pubmed.ncbi.nlm.nih.gov/37555359/
https://en.wikipedia.org/wiki/Broth_microdilution
https://www.semanticscholar.org/paper/The-Importance-of-the-Pyrazole-Scaffold-in-the-of-Ghilane-El-Kazzouli/6791e81313e6480b06733221e3c597e74213793e
https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-PI3K-AKT-and-MARK-ERK-compounds-40-43_fig4_371908249
https://www.researchgate.net/publication/279282129_MTT_Proliferation_Assay_Protocol
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4794939/
https://pubs.acs.org/doi/10.1021/acsomega.3c01311
https://www.mdpi.com/1420-3049/21/5/638
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and antimicrobial evaluation of pyrazole derivatives containing imidazothiadiazole

moiety. (n.d.). PubMed. Retrieved from [Link]

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole

derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023).

PMC. Retrieved from [Link]

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC. Retrieved

from [Link]

Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-

nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied

Chemistry. Retrieved from [Link]

Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial

Agents. (2019). MDPI. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tandfonline.com [tandfonline.com]

2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

3. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing
imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

4. biointerfaceresearch.com [biointerfaceresearch.com]

5. researchgate.net [researchgate.net]

6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in
Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37555359/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10187834/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3113320/
https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837211122112221.pdf
https://www.mdpi.com/1420-3049/24/7/1335
https://www.benchchem.com/product/b1276547?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1919156
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268748/
https://pubmed.ncbi.nlm.nih.gov/39723690/
https://pubmed.ncbi.nlm.nih.gov/39723690/
https://biointerfaceresearch.com/wp-content/uploads/2021/01/20695837114.1215912169.pdf
https://www.researchgate.net/figure/The-MICs-of-antibacterial-activity-of-the-newly-synthesized-pyrazole-derivatives-compounds_tbl1_244003428
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048858/
https://www.mdpi.com/2673-4583/8/1/46
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. eurekaselect.com [eurekaselect.com]

9. mdpi.com [mdpi.com]

10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-
Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

11. Broth Microdilution | MI [microbiology.mlsascp.com]

12. researchgate.net [researchgate.net]

13. theaspd.com [theaspd.com]

14. pdf.benchchem.com [pdf.benchchem.com]

15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC
[pmc.ncbi.nlm.nih.gov]

16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

17. Broth microdilution - Wikipedia [en.wikipedia.org]

18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

To cite this document: BenchChem. [The Pyrazole Scaffold: A Comparative Guide to
Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276547#biological-activity-comparison-of-pyrazole-
based-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.eurekaselect.com/174716/article
https://www.mdpi.com/1420-3049/24/7/1311
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225469/
https://microbiology.mlsascp.com/broth-microdilution-1.html
https://www.researchgate.net/figure/The-MIC-values-of-pyrazolines-against-bacterial-strains_tbl1_363497429
https://theaspd.com/index.php/ijes/article/download/8075/5827/16671
https://pdf.benchchem.com/3010/Pyrazole_Derivatives_Emerge_as_Potent_Contenders_in_Antimicrobial_Spectrum_Rivaling_Standard_Antibiotics.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4992118/
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://en.wikipedia.org/wiki/Broth_microdilution
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://www.benchchem.com/product/b1276547#biological-activity-comparison-of-pyrazole-based-compounds
https://www.benchchem.com/product/b1276547#biological-activity-comparison-of-pyrazole-based-compounds
https://www.benchchem.com/product/b1276547#biological-activity-comparison-of-pyrazole-based-compounds
https://www.benchchem.com/product/b1276547#biological-activity-comparison-of-pyrazole-based-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1276547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

